Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H12F2N2O3 |
|---|---|
Molecular Weight |
282.24 g/mol |
IUPAC Name |
ethyl 2-[(2,3-difluorophenyl)methyl]-3-oxo-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C13H12F2N2O3/c1-2-20-13(19)10-6-11(18)17(16-10)7-8-4-3-5-9(14)12(8)15/h3-6,16H,2,7H2,1H3 |
InChI Key |
WUALXRXVIWJUCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N(N1)CC2=C(C(=CC=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The pyrazole core is constructed via cyclocondensation between 2,3-difluorobenzyl hydrazine and α,β-unsaturated esters. The reaction proceeds through a Michael addition followed by cyclization (Figure 1). Ethyl acrylate derivatives substituted with electron-withdrawing groups enhance cyclization efficiency by stabilizing the intermediate enolate.
Reagents and Conditions:
-
α,β-Unsaturated ester: Ethyl 3-(2,2-difluoroacetyl)acrylate
-
Catalyst: Sodium iodide (5 mol%)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: −10°C (condensation), 60°C (cyclization)
Optimization of Reaction Parameters
A study using design of experiments (DoE) identified optimal parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Hydrazine equivalents | 1.2 | Maximizes ring closure |
| Reaction time | 8 hours | Balances conversion vs. side reactions |
| Catalyst loading | 5 mol% NaI | Accelerates cyclization |
Yields reached 68–72% under these conditions, with HPLC purity >98% before recrystallization.
Alkylation of Pre-Formed Pyrazole Intermediates
Synthesis of Ethyl 5-Hydroxy-1H-Pyrazole-3-Carboxylate
The pyrazole core is synthesized via a one-pot reaction of ethyl acetoacetate with hydrazine hydrate under reflux in ethanol (Scheme 1). This method achieves 85–90% yield, though regioselectivity requires careful pH control (pH 6–7).
N-Alkylation with 2,3-Difluorobenzyl Bromide
The 1-position is functionalized using 2,3-difluorobenzyl bromide under basic conditions:
Procedure:
-
Dissolve ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (1.0 equiv) in DMF.
-
Add K₂CO₃ (2.5 equiv) and 2,3-difluorobenzyl bromide (1.1 equiv).
-
Heat at 80°C for 12 hours.
Challenges:
-
Regioselectivity: Competing O-alkylation is suppressed by using polar aprotic solvents (DMF > DMSO).
-
Purification: Column chromatography (SiO₂, ethyl acetate/hexane) isolates the N-alkylated product in 65–70% yield.
Multi-Step Synthesis via α-Difluoroacetyl Intermediates
Intermediate Formation
Adapting methods from CN111362874B, α-difluoroacetyl intermediates are synthesized via:
-
Step 1: 2,2-Difluoroacetyl chloride reacts with ethyl acrylate in THF with triethylamine.
-
Step 2: Hydrolysis with NaOH yields α-difluoroacetylcarboxylic acid.
Cyclization with 2,3-Difluorobenzyl Hydrazine
The intermediate undergoes cyclization with 2,3-difluorobenzyl hydrazine in the presence of NaI (Table 1):
| Entry | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | Ethanol | 60 | 75.8 | 99.6 |
| 2 | Acetonitrile | 70 | 68.2 | 98.9 |
Ethanol outperforms acetonitrile due to better solubility of the hydrazine derivative.
Recrystallization and Purification
Crude product purification involves recrystallization from ethanol/water (40% v/v):
-
Dissolve crude product in hot ethanol (reflux, 1–2 hours).
-
Add deionized water dropwise until cloud point.
-
Cool to 0–5°C, filter, and dry under vacuum.
This process reduces isomer content (e.g., 5-substituted byproducts) from 5% to <0.5%.
Analytical Characterization
Key Spectroscopic Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.21 (q, J=7.1 Hz, 2H, OCH₂), 5.32 (s, 2H, NCH₂Ar), 6.90–7.10 (m, 3H, Ar-H), 10.21 (s, 1H, OH).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 60.8 (OCH₂), 115.3–150.2 (Ar-C), 162.4 (C=O).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate has the following chemical structure:
- Molecular Formula : C13H12F2N2O3
- CAS Number : 1796588-04-9
The presence of difluorobenzyl and hydroxy groups contributes to its unique reactivity and biological activity.
Medicinal Chemistry Applications
-
Anticancer Activity
- Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro assays demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and lung cancers .
- Anti-inflammatory Effects
- Antimicrobial Properties
Agricultural Applications
- Pesticide Development
- Herbicide Potential
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Data Tables and Case Studies
Mechanism of Action
The mechanism of action of Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the hydroxy group and the difluorobenzyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents, core heterocycles, or functional groups. Key differences in synthesis, physicochemical properties, and biological activity are highlighted below.
Substituent Variations in Pyrazole Esters
Key Observations :
- Fluorine vs. Chlorine Substitution : Fluorinated analogs (e.g., 2,3-difluorobenzyl) exhibit higher metabolic stability compared to chlorinated derivatives due to fluorine’s electronegativity and smaller atomic radius .
- Positional Effects: The 2,3-difluorobenzyl group introduces steric hindrance and electronic effects that may influence binding to biological targets, contrasting with mono-substituted analogs (e.g., 2-fluorobenzyl) .
Core Heterocycle Modifications
Compounds with pyrrolidine or pyridazine cores, such as (4aR)-1-[(2,3-Difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate (EP 4374877), demonstrate distinct physicochemical profiles. These derivatives often exhibit higher molecular complexity and altered solubility compared to pyrazole analogs .
Physicochemical Data
Biological Activity
Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate (CAS Number: 1796588-04-9) is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on its synthesis, pharmacological properties, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a pyrazole ring which is known for various biological activities, including anti-inflammatory, antiviral, and anticancer properties.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antiviral properties. Specifically, compounds similar to this compound have been evaluated for their inhibitory effects on HIV-1 replication. In a study focusing on pyrazole-based compounds, certain derivatives were found to be non-toxic and active in a dose-dependent manner against HIV-1 . The structure-activity relationship (SAR) analysis revealed that modifications in the pyrazole structure could enhance antiviral efficacy.
Anticancer Potential
The potential anticancer properties of pyrazole derivatives have also been explored. For instance, certain pyrazole compounds demonstrated selective cytotoxicity against various cancer cell lines while showing lower sensitivity towards normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects . The mechanism of action often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Another area of interest is the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. Compounds structurally related to this compound have shown varying degrees of inhibition against PfDHODH, with some exhibiting up to 30% inhibition at certain concentrations . This inhibition can lead to the development of novel treatments for diseases like malaria.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the difluorobenzyl group via nucleophilic substitution.
- Esterification to yield the final product.
Case Studies
Several studies have focused on the biological evaluation of pyrazole derivatives:
- Study on Antiviral Activity : A recent investigation screened a library of pyrazole compounds for their ability to inhibit HIV-1 replication. Two compounds showed promising results with low toxicity and effective viral suppression .
- Anticancer Activity : Research demonstrated that certain pyrazole derivatives exhibited significant cytotoxic effects against multiple cancer cell lines while sparing normal cells, indicating potential for selective cancer therapy .
- Enzyme Inhibition : A study assessing the inhibitory effects on PfDHODH found that several pyrazole derivatives could inhibit enzyme activity effectively, suggesting their potential as therapeutic agents against malaria .
Q & A
Q. What are the established synthetic routes for Ethyl 1-(2,3-difluorobenzyl)-5-hydroxy-1H-pyrazole-3-carboxylate?
The synthesis typically involves multi-step protocols, starting with the formation of the pyrazole core. A common approach includes:
- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, ethyl 2-cyano-3-ethoxyacrylate can react with substituted hydrazines under reflux in alcoholic media to form the pyrazole ring .
- Functionalization : Introducing the 2,3-difluorobenzyl group via alkylation or nucleophilic substitution. Evidence from analogous syntheses shows that halogenated benzyl groups are often attached using bases like K₂CO₃ in polar aprotic solvents (e.g., DMF) at elevated temperatures (60–80°C) .
- Hydroxylation : The 5-hydroxy group may be introduced via hydrolysis of a protected intermediate (e.g., acetylated hydroxyl) under acidic or basic conditions .
Q. How is this compound characterized structurally and spectroscopically?
- Spectroscopy :
- NMR : ¹H and ¹³C NMR identify substituent patterns (e.g., fluorine coupling in the benzyl group, ester carbonyl resonance at ~165–170 ppm) .
- IR : Confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹, ester C=O at ~1720 cm⁻¹) .
Q. What are the key physicochemical properties of this compound?
- Molecular Weight : Estimated ~279.24 g/mol (C₁₃H₁₂F₂N₂O₃).
- Solubility : Likely polar due to the ester and hydroxyl groups; soluble in DMSO, methanol, or ethyl acetate.
- Stability : Susceptible to ester hydrolysis under strong acidic/basic conditions. Store at –20°C in inert atmospheres .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance alkylation efficiency of the benzyl group .
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) isolates high-purity product .
Q. What role does the 2,3-difluorobenzyl substituent play in electronic and steric effects?
- Electronic Effects : Fluorine atoms increase the electron-withdrawing nature of the benzyl group, stabilizing negative charge development during nucleophilic attacks .
- Steric Hindrance : Ortho-fluorine atoms may restrict rotational freedom, influencing binding in biological targets (e.g., enzyme active sites) .
Q. How can computational methods predict bioactivity or reactivity?
- Molecular Docking : Models interactions with proteins (e.g., COX-2, kinases) using software like AutoDock Vina. Analogues with difluorobenzyl groups show enhanced binding affinity due to hydrophobic and halogen-bonding interactions .
- QSAR Studies : Correlate substituent electronegativity (F atoms) with antimicrobial or anti-inflammatory activity .
Q. How do stability studies inform storage and handling protocols?
- Hydrolytic Stability : Monitor ester degradation via HPLC under pH 3–10 buffers. Hydroxyl group oxidation is mitigated by antioxidants (e.g., BHT) .
- Thermal Stability : TGA/DSC analyses reveal decomposition temperatures (>150°C), guiding storage below 25°C .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for similar pyrazole derivatives?
- Reagent Purity : Trace moisture in solvents or hydrazines can reduce yields; use freshly distilled THF or molecular sieves .
- Reaction Monitoring : TLC or in-situ IR tracks intermediate formation, ensuring complete conversion before proceeding .
Q. Why do crystallographic data for analogous compounds show variable dihedral angles?
- Crystal Packing : Intermolecular forces (e.g., π-π stacking, hydrogen bonding) distort ring orientations. Compare multiple datasets to identify dominant conformers .
Methodological Tables
Q. Table 1. Key Synthetic Parameters
| Step | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Pyrazole formation | Ethanol, reflux, 6h | 65–75 | |
| Benzylation | DMF, K₂CO₃, 80°C, 12h | 50–60 | |
| Hydroxylation | HCl (1M), rt, 2h | 85–90 |
Q. Table 2. Spectroscopic Data for Analogues
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Ethyl 1-benzyl-3-(4-fluorophenyl)-pyrazole | 7.25–7.45 (m, Ar–H) | 165.2 (C=O) | |
| Ethyl 3-(difluoromethyl)-pyrazole | 4.30 (q, OCH₂CH₃) | 62.1 (OCH₂CH₃) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
